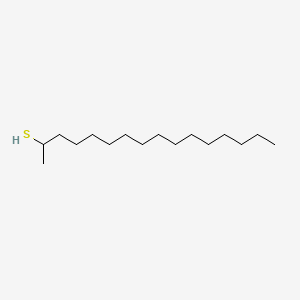
Hexadecane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecane-2-thiol: is a chemical compound belonging to the group of thiols. Its chemical formula is C16H34S . This compound is characterized by a long alkane chain with a thiol group (-SH) attached to the second carbon atom. This compound is a colorless liquid with an unpleasant odor and is practically insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecane-2-thiol can be synthesized by reacting 1-bromohexadecane with thiourea. The reaction typically involves heating the mixture under reflux conditions, followed by hydrolysis to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Aplicaciones Científicas De Investigación
Hexadecane-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of nanoparticles and the formation of self-assembled monolayers (SAMs) on metal surfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the electroplating industry and as a chemical auxiliary in various industrial processes.
Mecanismo De Acción
The mechanism of action of hexadecane-2-thiol primarily involves the interaction of its thiol group with metal surfaces. The sulfur atom in the thiol group has a high affinity for metals, leading to the formation of strong metal-sulfur bonds. This property is exploited in the formation of self-assembled monolayers (SAMs) on metal surfaces, where this compound molecules spontaneously organize into highly ordered structures .
Comparación Con Compuestos Similares
Hexadecane-1-thiol: Similar to hexadecane-2-thiol but with the thiol group attached to the first carbon atom.
Dodecane-1-thiol: A shorter alkane chain with a thiol group attached to the first carbon atom.
Octadecane-1-thiol: A longer alkane chain with a thiol group attached to the first carbon atom.
Uniqueness: this compound is unique due to the position of the thiol group on the second carbon atom, which can influence its reactivity and the properties of the self-assembled monolayers it forms. This positional difference can lead to variations in the packing density and stability of the SAMs compared to those formed by similar compounds .
Propiedades
Número CAS |
66271-53-2 |
|---|---|
Fórmula molecular |
C16H34S |
Peso molecular |
258.5 g/mol |
Nombre IUPAC |
hexadecane-2-thiol |
InChI |
InChI=1S/C16H34S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 |
Clave InChI |
JEZYPUQOMROVOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


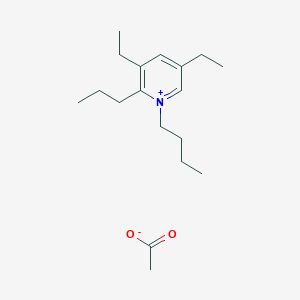

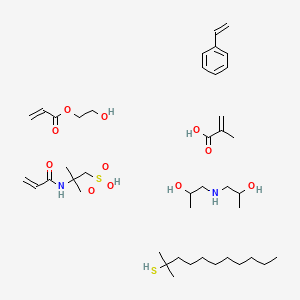
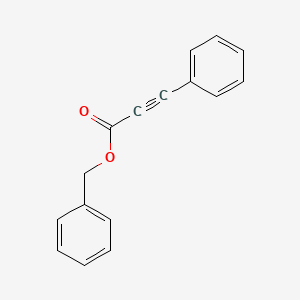
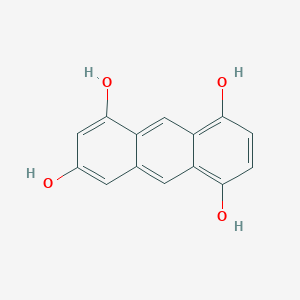
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
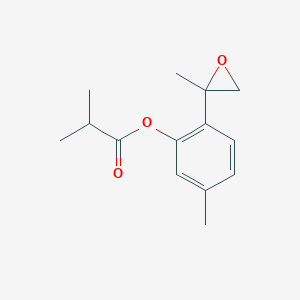
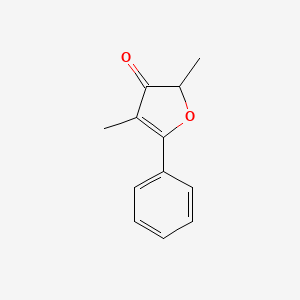
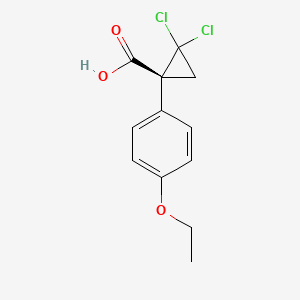
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
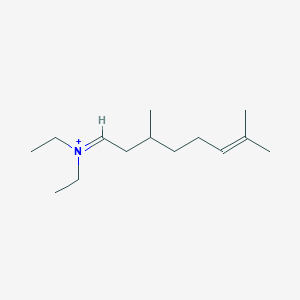
![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
